1-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea
Description
The compound 1-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a triazolone-based urea derivative featuring a cyclopropyl group at the 4-position of the triazolone ring and a phenyl substituent at the 3-position. The ethyl linker connects the triazolone core to the urea moiety, which is further substituted with a thiophen-2-yl group. This structure is characteristic of bioactive molecules targeting enzymes or receptors where planar aromatic systems and hydrogen-bonding motifs (urea and triazolone) are critical for activity .
Properties
IUPAC Name |
1-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-17(20-15-7-4-12-26-15)19-10-11-22-18(25)23(14-8-9-14)16(21-22)13-5-2-1-3-6-13/h1-7,12,14H,8-11H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAPIJIEHRWDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)NC3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. Triazoles are recognized for their pharmacological potential, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, drawing on various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 383.5 g/mol. The structure includes a triazole ring and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.5 g/mol |
| CAS Number | 2194907-04-3 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL for related triazole compounds .
Anticancer Properties
The anticancer potential of triazole derivatives has been widely studied. In vitro assays demonstrate that compounds featuring the triazole ring can induce apoptosis in cancer cell lines. For example, triazole derivatives have been tested against prostate cancer cell lines like PC3, showing promising results in reducing cell viability and inducing cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory activity of similar compounds has also been documented. The presence of the thiophene group in conjunction with the triazole ring may enhance the anti-inflammatory response by inhibiting pro-inflammatory cytokines. In animal models, these compounds have been shown to reduce inflammation markers significantly .
Case Study 1: Antibacterial Screening
A series of triazole derivatives were synthesized and screened for antibacterial activity against a panel of pathogens. The compound demonstrated superior efficacy compared to traditional antibiotics like vancomycin and ciprofloxacin . The structure-activity relationship (SAR) analysis indicated that modifications at certain positions on the triazole ring could enhance antibacterial potency.
Case Study 2: Anticancer Activity
In a study evaluating the effects of various triazole derivatives on cancer cell lines, our compound was found to inhibit proliferation in breast cancer cells significantly. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . This suggests that further exploration into its anticancer properties could yield valuable therapeutic options.
Comparison with Similar Compounds
Key Observations :
- Aromatic Systems : Thiophene and pyridine rings (e.g., ) contribute to π-π stacking interactions in target binding, while phenyl groups offer steric bulk.
- Urea Linker Modifications : Thiophen-2-ylmethyl vs. phenylurea alters hydrogen-bonding capacity and conformational flexibility .
Crystallographic and Conformational Analysis
Isostructural analogs () crystallize in triclinic systems (P¯1 symmetry) with planar molecular conformations. The perpendicular orientation of one fluorophenyl group in these structures suggests steric hindrance influences packing and solubility . SHELX software () is widely used for resolving such structures .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yields and purity?
Answer: Optimization requires careful selection of reaction conditions, solvents, and purification methods. For example:
- Reaction Conditions : Refluxing in absolute ethanol with NaBH₄ for 4 hours improves reduction efficiency, as demonstrated in the synthesis of compound 5a (81.55% yield) .
- Solvent Choice : Recrystallization from ethanol or ethanol/water mixtures (e.g., 1:3 ratio for compound 5a) enhances purity .
- Catalysts/Additives : Using triethylamine as a base in inert solvents (e.g., dichloromethane) minimizes side reactions during urea formation .
Table 1: Synthesis Parameters and Yields from
| Compound | Solvent System | Reaction Time | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 4d | Ethanol | - | 69.40 | 133–134 |
| 4e | Ethanol (1:2 ratio) | - | 61.33 | 126–127 |
| 5a | Ethanol/Water (1:3) | 4 hours | 81.55 | - |
Q. Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity?
Answer:
- Spectroscopy :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in triazolone rings) .
- ¹H-NMR : Resolves proton environments (e.g., thiophene protons at δ 6.8–7.4 ppm) .
- Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How can researchers systematically investigate structure-activity relationships (SAR) to enhance antimicrobial activity?
Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., halogens) or methoxy substituents at specific positions. highlights that 2,4- and 3,4-dimethoxyphenyl groups enhance antifungal activity .
- Bioassay Design : Test derivatives against Gram-positive/negative bacteria and fungi using standardized MIC (Minimum Inhibitory Concentration) protocols.
- Data Correlation : Use computational tools (e.g., molecular docking) to link substituent effects to binding affinity in target enzymes (e.g., fungal CYP51) .
Q. Table 2: Substituent Effects on Biological Activity
| Substituent Position | Biological Activity | Reference |
|---|---|---|
| 2,4-Dimethoxyphenyl | Antifungal, Antibacterial | |
| 3,4-Dimethoxyphenyl | Enhanced Antimicrobial | |
| 4-Fluorophenyl | Improved Target Selectivity |
Q. What methodological approaches resolve contradictions in biological activity data among derivatives?
Answer:
- Assay Standardization : Control variables like microbial strain viability, incubation time, and solvent polarity (e.g., DMSO vs. aqueous buffers) to minimize variability .
- Statistical Modeling : Apply Design of Experiments (DoE) to isolate critical factors (e.g., substituent electronic effects, steric hindrance) impacting activity .
- Cross-Validation : Compare results across multiple assays (e.g., broth microdilution vs. agar diffusion) to confirm trends .
Q. How can in silico methods guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- ADMET Prediction : Use tools like SwissADME to optimize logP (lipophilicity) and polar surface area for enhanced bioavailability .
- Molecular Dynamics : Simulate binding stability of derivatives with target proteins (e.g., bacterial topoisomerases) to prioritize synthetic targets .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow Chemistry : Adapt batch processes to continuous flow systems (e.g., Omura-Sharma-Swern oxidation) for improved heat/mass transfer and reproducibility .
- Purification Optimization : Replace recrystallization with column chromatography for higher throughput while maintaining purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
